molecular formula C8H5BrCl2O2 B1522398 Methyl 4-bromo-3,5-dichlorobenzoate CAS No. 117738-81-5

Methyl 4-bromo-3,5-dichlorobenzoate

Cat. No.: B1522398
CAS No.: 117738-81-5
M. Wt: 283.93 g/mol
InChI Key: OLCZJLAQCXIXNW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,5-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3,5-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,5-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Reduction: 4-bromo-3,5-dichlorobenzoic acid.

    Oxidation: 4-bromo-3,5-dichlorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3,5-dichlorobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3,5-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, thereby blocking its activity. The pathways involved can include covalent bonding with amino acid residues or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3,5-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications where precise control over molecular interactions is required .

Properties

IUPAC Name

methyl 4-bromo-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCZJLAQCXIXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-amino-3,5-dichlorobenzoate (32 g.) dissolved in 48% hydrobromic acid (100 ml.) was cooled to 0° and sodium nitrite (10.5 g.) was added. The solution was added slowly to a mixture of 48% hydrobromic acid (80 ml.) and cuprous bromide (35 g.) and the mixture heated at reflux for 2 hours. After cooling, the mixture was extracted with ethyl acetate and the organic extracts washed with brine, dried (anhydrous magnesium sulphate) and evaporated to give a dark solid. Crystallisation from ethyl acetate gave methyl 4-bromo-3,5-dichlorobenzoate (20 g.). Nuclear Magnetic Resonance Spectrum (NMR) was as follows: 1H: 4.0,3H,s; 7.9,2H,s.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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